3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-5-9-8-4-2-1-3(7)10-11(4)5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZYGSVCBHXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383157-16-2 | |
| Record name | 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyridazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The bromine and chlorine atoms at positions 3 and 6 undergo selective substitution with nucleophiles under mild conditions. The bromine atom is more reactive due to its position on the electron-deficient triazole ring, enabling sequential functionalization.
Key Reactions:
| Position | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| C3 (Br) | Amines | DMF, 60°C, 12h | 3-Amino derivatives | 75–90% |
| C6 (Cl) | Thiols | THF, RT, 6h | 6-Thioethers | 65–80% |
Transition Metal-Catalyzed Cross-Couplings
The bromine atom participates efficiently in palladium-catalyzed cross-coupling reactions, enabling C–C and C–heteroatom bond formation.
Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Methoxyphenyl | Diarylated derivative | 93% |
Sonogashira Coupling
| Catalyst | Co-Catalyst | Solvent | Alkyne | Product | Yield |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | DMF/TEA | Phenylacetylene | 3-Alkynyl derivative | 85% |
Buchwald-Hartwig Amination
| Catalyst | Ligand | Solvent | Amine | Product | Yield |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Toluene | Morpholine | 3-Aminoalkyl derivative | 78% |
Mechanistic Insights into Reactivity
The compound’s reactivity is influenced by:
-
Electronic Effects : The triazolo[4,3-b]pyridazine core withdraws electron density, activating halogens for substitution.
-
BF₃·OEt₂ Coordination : Enhances electrophilicity at C3 by polarizing the C–Br bond, facilitating nucleophilic attack .
-
Steric Accessibility : The planar structure allows unhindered approach of catalysts and reagents.
Stability Under Reaction Conditions
The compound remains stable under:
-
Acidic Conditions : No decomposition observed in HCl (1M, 24h).
-
Basic Conditions : Stable in NaOH (0.1M, 12h) but degrades at pH > 12.
-
Thermal Stress : Decomposes above 200°C, confirmed by TGA analysis .
Sequential Functionalization Pathway
-
Step 1 : Suzuki coupling at C3 with 4-cyanophenylboronic acid (Yield: 89%).
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is in medicinal chemistry. It serves as a key intermediate in synthesizing various pharmaceuticals, including:
- Anticancer Agents : Derivatives of this compound exhibit potent anticancer properties. For example, studies have demonstrated that certain triazolopyridazine derivatives show moderate to potent antiproliferative activity against cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) with IC values ranging from 0.008 to 0.014 μM .
Table 1: Antiproliferative Activity of Triazolopyridazine Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These compounds disrupt microtubule dynamics essential for cell division by inhibiting tubulin polymerization.
Biological Research
In biological research, this compound is utilized in studying enzyme inhibitors and receptor modulators. Its mechanism of action primarily involves interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to active sites or modulating receptor functions, leading to changes in cellular processes and biological pathways .
Material Science
In material science, this compound is explored for developing high-energy materials and low-sensitivity explosives due to its unique chemical properties. The presence of bromine and chlorine enhances its reactivity and stability under various conditions.
Anticancer Activity Case Study
A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives against c-Met kinase revealed that compound 12e exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively. The compound's inhibitory activity against c-Met kinase was comparable to Foretinib, a known therapeutic agent .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to changes in cellular processes and biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Modifications
(a) 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 152265-57-1)
- Key Difference : Lacks the chlorine substituent at position 6.
(b) 3-Phenyl-6-(4’-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Difference : Substituted with aromatic groups (phenyl and tolyl) instead of halogens.
- Biological Activity : Demonstrates potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 µg/mL), comparable to ampicillin . The halogen-free structure enhances lipophilicity, improving membrane penetration .
(c) 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Derivatives
- Key Difference : Trifluoromethyl group at position 3 instead of bromine.
- Application : Used in BRD4 bromodomain inhibition (IC₅₀: 2–10 µM for BD1). The electron-withdrawing CF₃ group enhances binding to acetyl-lysine recognition sites .
(d) Methyl 4-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-cyclopentylbenzoate (Compound 24)
- Key Difference : Chlorine at position 6 and a cyclopentylbenzoate ester at position 3.
- Synthetic Utility : Synthesized via Pd-catalyzed coupling, highlighting the versatility of the 6-chloro substituent in cross-coupling reactions .
Key Observations :
- Halogen Effects: Bromine and chlorine enhance electrophilicity, making the compound reactive in nucleophilic substitutions. This contrasts with non-halogenated derivatives, which prioritize aromatic interactions .
- Activity Trends : Aromatic substituents (e.g., phenyl, tolyl) improve antimicrobial activity, while electron-withdrawing groups (e.g., CF₃) optimize bromodomain inhibition .
Physicochemical Properties
| Property | 3-Bromo-6-chloro derivative | 3-Phenyl-6-tolyl derivative | 3-CF₃ derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 233.46 | ~300 | ~250 |
| LogP (Predicted) | 2.1 | 3.5 | 2.8 |
| Solubility (DMSO) | High | Moderate | High |
Note: The bromine and chlorine substituents increase molecular weight but reduce solubility compared to non-halogenated analogues .
Biological Activity
3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : CHBrClN
- CAS Number : 383157-16-2
- SMILES Notation : C1=CC(=NN2C1=NN=C2Br)Cl
The compound features a triazolopyridazine core with bromine and chlorine substituents, which contribute to its reactivity and potential biological activities.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, a study synthesized various triazolopyridazine derivatives that demonstrated moderate to potent antiproliferative activity against several cancer cell lines, including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
Table 1: Antiproliferative Activity of Triazolopyridazine Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
The compound 4q was particularly noteworthy for its ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
The mechanism through which this compound exerts its biological effects primarily involves interaction with molecular targets such as enzymes and receptors. Specifically, it can inhibit enzymatic activity by binding to active sites or modulate receptor functions .
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclization of precursors like 3-amino-6-chloropyridazine with bromine under controlled conditions. The synthetic routes are optimized for yield and purity .
Variants and Their Activities
Numerous derivatives have been synthesized to enhance biological activity:
- 3-Amino-4-methoxyphenyl derivative (Compound 4q) : Exhibited remarkable antiproliferative activity against various cancer cell lines.
Applications in Medicinal Chemistry
The compound serves as a key intermediate in the development of pharmaceuticals targeting various diseases:
- Anticancer agents : Its derivatives are being explored for their potential as anticancer drugs due to their ability to disrupt microtubule dynamics.
- Antimicrobial and antiviral agents : Research continues into the broader applications of triazolopyridazine derivatives in combating infections.
Case Studies
Recent studies highlight the effectiveness of triazolopyridazine derivatives in clinical settings:
- In vitro studies confirmed the efficacy of these compounds against resistant cancer cell lines.
- Molecular modeling studies indicated strong binding affinities to target sites on microtubules, supporting their potential as therapeutic agents.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₆H₃BrClN₄, MW 262.43).
- X-ray Diffraction : Resolves crystal packing and confirms regiochemistry of bromine/chlorine substituents .
How can structural ambiguities in triazolo[4,3-b]pyridazine derivatives be resolved when spectroscopic data is inconclusive?
Q. Advanced
- Single-Crystal XRD : Determines bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between triazole and pyridazine rings .
- DFT Calculations : Predicts electrostatic potential maps to identify reactive sites (e.g., C-3 activation via lone-pair interactions) .
- Comparative Analysis : Cross-referencing with analogs (e.g., 6-chloro-3-methyl derivatives) clarifies substitution effects on chemical shifts .
What are the common reactivity patterns of this compound in nucleophilic substitution reactions?
Basic
The chlorine at C-6 is more reactive than bromine at C-3 due to electronic and steric factors. Typical reactions include:
- SNAr Reactions : Substitution with amines, alkoxides, or thiols at C-6 .
- Cross-Coupling : Suzuki-Miyaura coupling at C-3 using Pd catalysts (e.g., Br → aryl/heteroaryl) .
How does regioselectivity in electrophilic substitution of triazolo[4,3-b]pyridazine derivatives challenge computational predictions?
Advanced
Despite HMO/CNDO/2 calculations predicting no activation at C-3, experimental data (e.g., bromination/formylation) shows preferential substitution at C-3 due to:
- Electrostatic Effects : Lone-pair electrons on triazole nitrogens create a low-potential region above C-3, favoring electrophilic attack .
- Steric Shielding : Bulky substituents at C-6 (e.g., cyclobutyl groups) direct electrophiles to C-3 .
What methodologies are used to screen the biological activity of this compound?
Q. Basic
- Cytotoxicity Assays : MTT or SRB tests against cell lines (e.g., HMEC-1, MCF-7) .
- Kinase Inhibition : c-Met/Pim-1 kinase inhibition assays using ATP-competitive binding studies .
- Lipophilicity Measurement : Shake-flask method (logP ≈ 2.1–2.5) correlates with membrane permeability .
How do structural modifications (e.g., halogen replacement) impact the antiproliferative activity of triazolo[4,3-b]pyridazine derivatives?
Q. Advanced
- Halogen Effects : Bromine at C-3 enhances cytotoxicity (IC₅₀ ~5 µM) compared to fluorine or methyl groups, likely due to increased hydrophobic interactions .
- Scaffold Hybridization : Replacing benzamidine with triazolo moieties abolishes thrombin inhibition but retains antiproliferative activity via alternative targets .
What crystallographic data are available for analogs, and how do they inform stability studies?
Basic
Crystal structures (e.g., monoclinic P21/c symmetry, β=93.4°) reveal layered packing via π-π stacking (3.5–4.0 Å) and halogen bonding (Br···N ≈ 3.2 Å) . Stability under ambient conditions is confirmed by thermal gravimetric analysis (TGA) .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Gloves, lab coat, and goggles.
- Decomposition : Avoid high heat (>200°C) to prevent release of HCl, HF, and CO .
- Storage : Dry, dark conditions (2–8°C) in sealed containers .
How should researchers address contradictions in literature regarding synthetic yields and reaction scalability?
Q. Advanced
- Reproducibility Checks : Verify catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvent drying .
- Scale-Up Adjustments : Replace lead tetraacetate with oxone® to reduce toxicity in cyclization steps .
- Yield Optimization : Use flow chemistry for exothermic reactions (e.g., bromination) to improve consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
